Heparin disaccharide II-H sodium salt is produced through the enzymatic digestion of heparin using heparinase II, specifically targeting de-N-sulfated heparin. This process results in the cleavage of heparin into smaller disaccharide units, which can then be further purified and characterized for research and therapeutic applications .
Heparin disaccharide II-H sodium salt falls under the category of glycosaminoglycans, which are long unbranched polysaccharides composed of repeating disaccharide units. It is classified as a sulfated polysaccharide due to the presence of sulfate groups in its structure, contributing to its biological activity and interaction with various proteins.
The synthesis of heparin disaccharide II-H sodium salt can be achieved through various chemical and enzymatic methods. The most common approach involves:
Technical Details
Heparin disaccharide II-H sodium salt has a linear structure represented as:
This formula indicates the presence of two sodium ions, which are essential for solubility and biological activity.
The compound's molecular weight is approximately 357.3 g/mol, and it exhibits specific stereochemical configurations that are crucial for its biological interactions.
Heparin disaccharide II-H sodium salt participates in several chemical reactions that are vital for its functionality:
Technical Details
The mechanism of action for heparin disaccharide II-H sodium salt primarily involves its interaction with antithrombin III, a key regulator of blood coagulation. By binding to antithrombin III, it enhances its inhibitory effect on thrombin and factor Xa, thus preventing clot formation.
Studies have shown that even small oligosaccharides derived from heparin can exhibit significant anticoagulant activity, making them valuable in therapeutic applications .
Relevant data indicate that variations in sulfate patterns can significantly affect its biological activity and binding affinity .
Heparin disaccharide II-H sodium salt has several scientific uses:
Heparin disaccharide II-H sodium salt (α-ΔUA-[1→4]-GlcN-6S; CAS 136098-02-7) is a specific enzymatic digestion product of de-N-sulfated heparin, generated exclusively through the action of heparinase II (HepII) from Pedobacter heparinus. This 84.5 kDa dimeric enzyme employs a β-elimination mechanism to cleave glycosidic linkages adjacent to uronic acid residues (both iduronic and glucuronic acid epimers), producing unsaturated disaccharides with a Δ4,5 double bond at the non-reducing end [1] [4]. Unlike heparinase I and III, HepII uniquely targets substrates lacking N-sulfo modifications, as confirmed by substrate protection experiments and mutagenesis studies. De-N-sulfation shifts heparin’s structural profile toward heparan sulfate-like motifs, enabling HepII’s catalytic action. The disaccharide II-H structure (C~12~H~17~NNa~2~O~13~S; MW 461.31) features an unsaturated uronate linked to 6-O-sulfated glucosamine, validated by LC-MS and NMR [4] [6].
Table 1: Enzymatic Generation of Heparin Disaccharide II-H
Enzyme | Substrate Requirement | Key Residues | Product |
---|---|---|---|
Heparinase II | De-N-sulfated heparin | Cys348, His202, Tyr257 | ΔUA-(1→4)-GlcN-6S |
Heparinase I | N-sulfated heparin | Cys135 | ΔUA2S-(1→4)-GlcNS(±6S) |
Heparinase III | Low-sulfation regions | Not specified | ΔUA-(1→4)-GlcNAc/NS |
Heparin lyases (I, II, and III) exhibit distinct but overlapping substrate preferences, with HepII displaying unparalleled versatility:
Structural studies reveal that HepII’s active site canyon spans subsites +1 (uronate binding) and +2 (glucosamine binding), allowing it to process longer oligosaccharides (>tetrasaccharides) with higher catalytic efficiency [1] [7].
Table 2: Substrate Specificities of Heparin Lyases
Parameter | Heparinase I | Heparinase II | Heparinase III |
---|---|---|---|
Primary Target | Heparin (high sulfation) | Heparin & heparan sulfate | Heparan sulfate (low sulfation) |
Uronic Acid Specificity | IdoA2S | IdoA/GlcA (±2S) | GlcA |
Glucosamine Requirement | GlcNS(±6S) | GlcNAc/NS(±6S) | GlcNAc/NS |
Key Structural Motif | Compact β-helix | Multidomain with Zn²⁺ | β-Sandwich |
The Δ4,5-unsaturated uronic acid residue in disaccharide II-H serves as a definitive NMR fingerprint for enzymatic depolymerization. Key spectral signatures include:
Diffusion-ordered NMR spectroscopy (DOSY) non-invasively tracks depolymerization kinetics by correlating hydrodynamic radius with signal intensity at δ 5.97 ppm. The unsaturated bond’s UV absorbance at 232 nm (ε = 5,500 M⁻¹cm⁻¹) further validates NMR assignments, providing a dual-mode detection system [2] [8].
Table 3: NMR Assignments for Heparin Disaccharide II-H
Nucleus | Chemical Shift (δ, ppm) | Assignment |
---|---|---|
¹H | 5.97–6.00 | ΔUA H-4 |
¹H | 5.30 | GlcN-6S H-1 |
¹H | 3.70 | GlcN-6S H-6 |
¹³C | 148.2 | ΔUA C-4 |
¹³C | 108.5 | ΔUA C-5 |
Structural diagram of Heparin Disaccharide II-H sodium salt (α-ΔUA-[1→4]-GlcN-6S)
[O-]C(C1=C[C@H](O)[C@@H](O)[C@H](O[C@@]([C@H](O)COS([O-])(=O)=O) ([H])[C@H](O)[C@H](C([H])=O)N)O1)=O.[Na+].[Na+]
Generated from SMILES string [6]
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